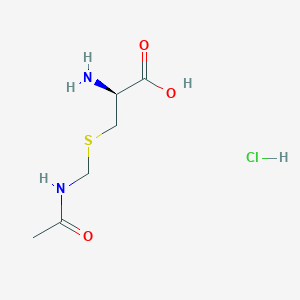

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride

描述

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClN2O3S and its molecular weight is 228.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

H-D-CYS(ACM)-OH HCL, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or H-D-Cys(Acm)-OH.HCl, is a derivative of the amino acid cysteine. The primary target of this compound is the thiol group in cysteine residues in peptides and proteins . The thiol group is a critical functional group in proteins, playing a key role in the formation of disulfide bonds which contribute to the structural stability of proteins .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group, preventing unwanted reactions during peptide synthesis . The acetamidomethyl (Acm) group in the compound provides protection for the thiol group in cysteine, allowing for selective reactions to occur at other sites in the peptide . This protection can be removed under specific conditions, allowing the thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .

Biochemical Pathways

The use of H-D-CYS(ACM)-OH HCL facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective formation of disulfide bonds, which are crucial for the correct folding and function of many proteins . The compound thus plays a role in the biochemical pathways involved in protein synthesis and modification .

Pharmacokinetics

The pharmacokinetics of H-D-CYS(ACM)-OH HCL are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be primarily determined by the conditions of the synthesis . .

Result of Action

The use of H-D-CYS(ACM)-OH HCL in peptide synthesis can result in the production of peptides with precise disulfide bond patterns . This can have significant effects at the molecular and cellular level, as disulfide bonds are crucial for the structure and function of many proteins . By enabling the selective formation of these bonds, the compound can facilitate the production of functional proteins with therapeutic potential .

Action Environment

The action of H-D-CYS(ACM)-OH HCL is influenced by various environmental factors. The efficiency of the protection and deprotection of the thiol group can be affected by factors such as pH, temperature, and the presence of other reactive groups . Furthermore, the compound’s stability may be influenced by storage conditions .

生化分析

Biochemical Properties

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used to protect the thiol group of cysteine residues during the solid-phase peptide synthesis process. The Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds between cysteine residues. This selective deprotection is often facilitated by transition metal catalysts such as palladium(II) complexes .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, the compound ensures the proper folding and stability of peptides and proteins. This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism. Properly folded and stable proteins are essential for various cellular functions, including enzymatic activity, signal transduction, and structural integrity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a stable bond with the thiol group of cysteine. This bond prevents the thiol group from participating in unwanted side reactions during peptide synthesis. The Acm group can be selectively removed using transition metal catalysts, such as palladium(II) complexes, which facilitate the formation of disulfide bonds between cysteine residues. This selective deprotection is crucial for the proper folding and stability of peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, the Acm group can be selectively removed under mild conditions, allowing for the formation of disulfide bonds. Long-term studies have shown that the compound maintains its protective properties over extended periods, ensuring the integrity of cysteine residues during peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the stability of the resulting peptides and proteins. Higher dosages may lead to increased protection of cysteine residues, while lower dosages may result in incomplete protection and potential side reactions. Toxic or adverse effects at high doses have not been extensively studied, but it is important to optimize the dosage to achieve the desired protective effects without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. The selective removal of the Acm group by transition metal catalysts, such as palladium(II) complexes, is a key step in the metabolic pathway. This process allows for the formation of disulfide bonds and the proper folding of peptides and proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily localized to the cytoplasm, where it participates in peptide synthesis. Its distribution within cells ensures the protection of cysteine residues during the synthesis process, preventing unwanted side reactions and ensuring the proper folding and stability of peptides and proteins .

Subcellular Localization

This compound is primarily localized to the cytoplasm, where it exerts its protective effects on cysteine residues during peptide synthesis. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis .

生物活性

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as S-acetamidomethyl-L-cysteine hydrochloride, is a derivative of cysteine that has garnered attention for its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.

- Molecular Formula : C₆H₁₃ClN₂O₃S

- Molecular Weight : 177.22 g/mol

- CAS Number : 52574-08-0

- Structure : The compound features a thioether group and an acetamidomethyl side chain, which enhances its reactivity and potential biological interactions.

Biological Significance

- Role in Protein Synthesis : As a cysteine derivative, (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid is involved in the synthesis of proteins and peptides. Cysteine plays a crucial role in stabilizing protein structures through disulfide bonds and is essential for various enzymatic functions.

- Antioxidant Properties : Cysteine derivatives are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

- Ergogenic Effects : Amino acids and their derivatives are often used as dietary supplements to enhance physical performance. Studies indicate that they can influence anabolic hormone secretion, improve fuel supply during exercise, and mitigate exercise-induced muscle damage .

In Vitro Studies

Research has shown that (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid exhibits significant biological activity:

- Cellular Uptake : In vitro studies demonstrate that this compound can be effectively taken up by various cell types, suggesting its potential use in drug delivery systems.

- Antioxidant Activity : Experimental results indicate that it can reduce oxidative stress markers in cultured cells, supporting its role as an antioxidant .

Case Studies

- Muscle Recovery : A study published in Critical Reviews in Food Science and Nutrition highlighted the efficacy of amino acid derivatives in promoting muscle recovery post-exercise. Participants who supplemented with cysteine derivatives showed reduced markers of muscle damage compared to controls .

- Neuroprotective Effects : Another research article examined the neuroprotective effects of cysteine derivatives in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could protect neuronal cells from damage by enhancing glutathione levels .

Data Table: Comparative Biological Activities

| Compound Name | CAS Number | Antioxidant Activity | Ergogenic Effects | Notes |

|---|---|---|---|---|

| This compound | 52574-08-0 | Yes | Yes | Cysteine derivative with protective properties |

| L-Cysteine | 52-90-4 | Yes | Moderate | Precursor to glutathione |

| N-Acetylcysteine | 616-91-1 | High | Moderate | Used clinically for its mucolytic properties |

科学研究应用

Chemical Properties and Specifications

- Molecular Formula : C₆H₁₃ClN₂O₃S

- Molecular Weight : 228.70 g/mol

- CAS Number : 1171437-18-5

- Purity : Typically ≥ 95%

- Appearance : White to off-white powder

These properties make it suitable for various applications in research and industry.

Biochemical Research

Thiol Protection:

One of the primary applications of (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride is as a protecting group for thiol groups in cysteine during peptide synthesis. The acetamidomethyl group can be easily removed under mild conditions, making it advantageous for synthesizing complex peptides without the risk of side reactions that may occur with more stable protecting groups .

Amino Acid Derivatives:

This compound serves as a building block for synthesizing various amino acid derivatives used in pharmaceuticals and nutraceuticals. Its ability to influence the secretion of anabolic hormones makes it relevant in developing ergogenic supplements aimed at enhancing athletic performance and recovery .

Medicinal Chemistry

Drug Development:

Research indicates that derivatives of this compound are being explored for their potential therapeutic effects. For instance, studies have shown that compounds containing this structure can exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis .

Nanoparticle Drug Delivery Systems:

In nanoparticle-based drug delivery systems, the compound has been investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its chemical structure allows for effective conjugation with various nanoparticles, improving targeted delivery to specific tissues, such as cancerous cells .

Case Studies

属性

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。